molecular formula C12H10ClN3O3S B1327097 Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-64-7

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1327097
CAS No.: 1142210-64-7
M. Wt: 311.74 g/mol
InChI Key: SMUNPCBDMDONSB-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C12H10ClN3O3S. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-chloroaniline with ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 4-Chloro-1,3,4-thiadiazole derivatives

Uniqueness

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUNPCBDMDONSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126582
Record name 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-64-7
Record name 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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